4-(2-Methoxyethoxy)benzofuran-6-amine

Cytochrome P450 Drug Metabolism CYP1B1

Select 4-(2-Methoxyethoxy)benzofuran-6-amine (CAS 1330753-09-7) for reproducible CYP inhibition and cell differentiation studies. Unlike simple benzofuran-6-amines, the 2-methoxyethoxy substituent delivers a unique hydrogen-bonding and lipophilicity profile that is absent in 4-methoxy or unsubstituted analogs. With validated IC₅₀ values of 15 µM (CYP1B1) and 20 µM (CYP3A4), this compound serves as an optimal low-interference control in drug-drug interaction (DDI) assays. Its aqueous solubility of 0.8 mg/mL at pH 7.4 reduces DMSO dependence in preclinical formulations. Secure this benchmark scaffold to ensure consistent SAR data and avoid unpredictable experimental outcomes from non-equivalent substitutes.

Molecular Formula C11H13NO3
Molecular Weight 207.23 g/mol
Cat. No. B15059002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Methoxyethoxy)benzofuran-6-amine
Molecular FormulaC11H13NO3
Molecular Weight207.23 g/mol
Structural Identifiers
SMILESCOCCOC1=CC(=CC2=C1C=CO2)N
InChIInChI=1S/C11H13NO3/c1-13-4-5-15-11-7-8(12)6-10-9(11)2-3-14-10/h2-3,6-7H,4-5,12H2,1H3
InChIKeyBVQQWBHDANLVCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Methoxyethoxy)benzofuran-6-amine: A Structurally Distinct Benzofuran Scaffold for CYP-Mediated and Antiproliferative Research


4-(2-Methoxyethoxy)benzofuran-6-amine (CAS 1330753-09-7) is a benzofuran derivative with a 2-methoxyethoxy group at the 4-position and a primary amine at the 6-position. Its molecular formula is C₁₁H₁₃NO₃ and molecular weight is 207.22 g/mol . The compound exhibits a defined cytochrome P450 (CYP) inhibition profile, with reported IC₅₀ values against several CYP isoforms, including CYP1B1 and CYP3A4, making it a candidate for studies involving xenobiotic metabolism and cancer cell proliferation [1].

Why 4-(2-Methoxyethoxy)benzofuran-6-amine is Not Interchangeable with Other Benzofuran-6-amines


Simple benzofuran-6-amines, such as 4-methoxybenzofuran-6-amine (CAS 1330752-90-3) and the unsubstituted benzofuran-6-amine (CAS 110677-54-8), exhibit distinct CYP interaction and solubility profiles. The 2-methoxyethoxy substituent in 4-(2-Methoxyethoxy)benzofuran-6-amine introduces a unique balance of hydrogen-bonding capability and lipophilicity that alters its biological target engagement and physicochemical behavior . Direct substitution with these analogs would lead to unpredictable experimental outcomes in CYP inhibition assays and cell-based proliferation studies, as their IC₅₀ values, solubility, and pharmacokinetic properties are not equivalent [1].

Quantitative Differentiation Guide: 4-(2-Methoxyethoxy)benzofuran-6-amine vs. Key Analogs


Comparative CYP1B1 Inhibition: 4-(2-Methoxyethoxy)benzofuran-6-amine Exhibits Moderate Potency, Distinguishing it from Highly Potent CYP2A6 Inhibitors

4-(2-Methoxyethoxy)benzofuran-6-amine displays an IC₅₀ of 15,000 nM (15 µM) against human CYP1B1 in MDA-MB-468 cells [1]. In contrast, the structurally related 4-methoxybenzofuran demonstrates an IC₅₀ of 2,200 nM (2.2 µM) against CYP2A6 [2]. While these targets differ, the data underscore that the 2-methoxyethoxy derivative is a significantly weaker CYP inhibitor than the 4-methoxy analog, offering a distinct selectivity window.

Cytochrome P450 Drug Metabolism CYP1B1

CYP3A4 Inhibition Profile: 4-(2-Methoxyethoxy)benzofuran-6-amine Demonstrates Low Potency, Contrasting with Other Benzofuran Derivatives

4-(2-Methoxyethoxy)benzofuran-6-amine shows an IC₅₀ of 20,000 nM (20 µM) against recombinant human CYP3A4 in yeast microsomal membranes [1]. This value is considerably higher than the IC₅₀ of 160 nM reported for a more complex benzofuran derivative (N-((2,3-dihydrobenzofuran-4-yl)methyl)-8-(pyridin-4-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-5-amine) against CYP3A4 in human liver microsomes [2].

CYP3A4 Drug-Drug Interactions Metabolic Stability

Physicochemical Differentiation: Enhanced Aqueous Solubility of 4-(2-Methoxyethoxy)benzofuran-6-amine Compared to Unsubstituted Benzofuran-6-amine

4-(2-Methoxyethoxy)benzofuran-6-amine exhibits a water solubility of 0.8 mg/mL at pH 7.4, as measured in simulated biological fluids . In contrast, the unsubstituted benzofuran-6-amine (CAS 110677-54-8) is reported to have limited aqueous solubility, with no precise quantitative data available but described as minimally soluble in water .

Solubility Bioavailability Formulation

Optimal Research Applications for 4-(2-Methoxyethoxy)benzofuran-6-amine Based on Evidenced Differentiation


CYP-Mediated Drug Metabolism Studies Requiring Low Inhibition Potential

The compound's weak inhibition of CYP1B1 (IC₅₀ = 15 µM) and CYP3A4 (IC₅₀ = 20 µM) makes it an ideal probe or control compound in drug-drug interaction (DDI) assays where minimal CYP interference is required [1]. This profile is supported by its defined IC₅₀ values, which are significantly higher than those of more potent benzofuran CYP inhibitors.

Antiproliferative Screening in Cancer Cell Lines

The compound has demonstrated activity in arresting proliferation of undifferentiated cells and inducing differentiation to monocytes, as noted in patent and literature sources [2]. This suggests utility as a lead scaffold in anticancer drug discovery programs, particularly for hematological malignancies or differentiation therapy.

Formulation Development Leveraging Enhanced Aqueous Solubility

With a quantified water solubility of 0.8 mg/mL at pH 7.4, the compound is amenable to aqueous formulation studies, reducing reliance on organic solvents like DMSO for in vivo experiments . This solubility advantage can streamline preclinical pharmacokinetic and toxicology assessments.

Structure-Activity Relationship (SAR) Studies of Benzofuran Amines

The 2-methoxyethoxy group provides a distinct hydrogen-bonding and steric profile, making the compound a valuable comparator in SAR campaigns exploring the impact of 4-position substituents on biological activity and physicochemical properties . Its moderate CYP inhibition and solubility data offer a quantifiable baseline for derivative design.

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